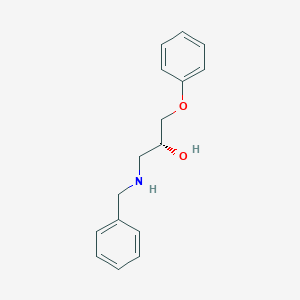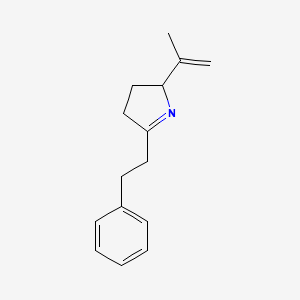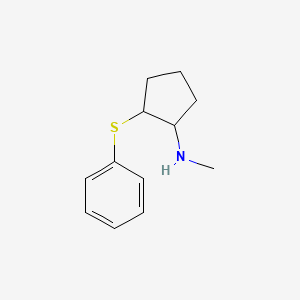![molecular formula C18H19ClO B12582806 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene CAS No. 643062-86-6](/img/structure/B12582806.png)
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a chloro group, a methoxyphenyl group, and a propyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a chloroalkene reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Known for its potent biological activities, including antimicrobial and anticancer properties.
4-Methoxyphenyl isocyanate: Used in the synthesis of urea derivatives and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
643062-86-6 |
|---|---|
Fórmula molecular |
C18H19ClO |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
1-[2-chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene |
InChI |
InChI=1S/C18H19ClO/c1-3-4-14-5-7-15(8-6-14)13-18(19)16-9-11-17(20-2)12-10-16/h5-13H,3-4H2,1-2H3 |
Clave InChI |
ORDFTZYSQDVDNI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate](/img/structure/B12582747.png)
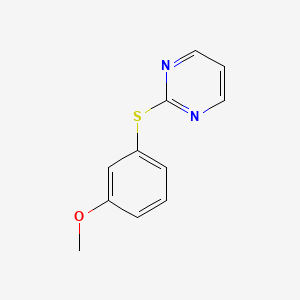
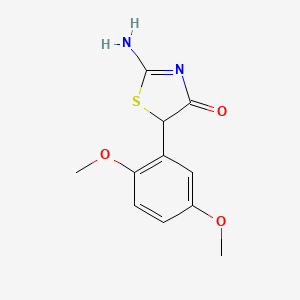

![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)


![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
